molecular formula C5H12N2O2 B045526 1-Methoxy-1,3,3-trimethylurea CAS No. 123707-27-7

1-Methoxy-1,3,3-trimethylurea

Cat. No. B045526
M. Wt: 132.16 g/mol
InChI Key: VTLOQWKTMLAQKF-UHFFFAOYSA-N
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Description

1-Methoxy-1,3,3-trimethylurea is a chemical compound with the empirical formula C5H12N2O2 . It has a molecular weight of 132.16 .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-1,3,3-trimethylurea consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a methoxy group (O-CH3) and the other two hydrogens are replaced by methyl groups (CH3) .


Physical And Chemical Properties Analysis

1-Methoxy-1,3,3-trimethylurea has a molecular weight of 132.16 . Its empirical formula is C5H12N2O2 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Cytotoxic Activity Against Cancer Cells : A compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, shows promising cytotoxic activity against MCF-7 cancer cells. This compound binds with a high affinity, indicating potential for cancer treatment research (Mushtaque et al., 2016).

  • Polymer Production : Trimethyl β-(methoxy)orthopropionate is used as a synthon for producing methyl-substituted acrylates. This enables the creation of complex polymers, crucial in material science (S. Raucher et al., 1980).

  • Carbonylation Studies : Methoxy species, including derivatives of 1-methoxy-1,3,3-trimethylurea, are significant in carbonylation reactions on solid catalysts like H3PW12O40. This is vital in understanding and optimizing catalytic processes (M. V. Luzgin et al., 2009).

  • Addition Reactions in Organic Synthesis : 1-Trimethylsilyloxy-1-methoxy-1,3-dienes are used in regioselective addition to aldonitrones, providing high yields of β-adducts. This method is useful in organic synthesis (C. Camiletti et al., 1995).

  • Synthesis of Chromones and Quinolines : Research shows successful synthesis of chromones and 4-hydroxyquinolines using uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with various chlorides, important for pharmaceutical development (T. Rahn et al., 2009).

  • Antibacterial Activity : Compounds derived from methoxy benzaldehyde, including those similar to 1-methoxy-1,3,3-trimethylurea, demonstrate broad-spectrum antibacterial activity. This suggests potential for developing new antibiotics (Ravibabu Velpula et al., 2015).

properties

IUPAC Name

1-methoxy-1,3,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-6(2)5(8)7(3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLOQWKTMLAQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409106
Record name 1-methoxy-1,3,3-trimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-1,3,3-trimethylurea

CAS RN

123707-27-7
Record name N-Methoxy-N,N′,N′-trimethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123707-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-1,3,3-trimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy-1,3,3-trimethylurea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of dimethylhydroxylamine hydrochloride (150.0 g, 1.54 mol), 4-dimethylaminopyridine (9.4 g, 0.076 mol), and dichloromethane (1.35 L) was chilled to −20° C., under argon. Dimethylcarbamyl chloride (135 ml, 1.46 mol) and pyridine (315 ml) were added consecutively over 25 minutes. The reaction was slowly warmed to room temperature over 2 hours, and agitated for about 16 hours. The reaction mixture was filtered to remove pyridine hydrochloride, and concentrated by rotary evaporator. The mixture was diluted with t-butyl methyl ether (500 ml), and the solids were removed by filtration. The filtrate was concentrated by rotary evaporation. Vacuum distillation provided the desired product (135.10 g, 69%) as a colorless oil.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.35 L
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
catalyst
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Quantity
315 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Halim, L Aurelio, PJ Scammells… - The Journal of Organic …, 2013 - ACS Publications
N-(2-Iodophenyl)imines A are readily formed from Schiff’s base condensation of 2-iodoanilines with carbonyls and ketals. These imines provide useful substrates in scaffold-divergent …
Number of citations: 33 pubs.acs.org
A Tanaka, T Kawai, T Takabatake, N Oka, H Okamoto… - Tetrahedron, 2007 - Elsevier
With the aid of a synthesis design system, we searched for common intermediates in routes to sets of target molecules. Finding such common intermediates will be a great help in …
Number of citations: 7 www.sciencedirect.com

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